(5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide
(5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide
Arachidonoyl ethanolamide (AEA,), also known as anandamide, is an endogenous ligand of the cannabinoid receptors. AEA is metabolized by fatty acid amide hydrolase (FAAH) to give arachidonic acid and ethanolamine. ARN1203 is a fluorinated analog of AEA that serves as a substrate of FAAH (Km = 29 µM). Fluorinated substrates, like ARN1023, are used in /'n-fluorine atoms for biochemical screening/' (n-FABS) assays, NMR functional assays that directly measure the conversion of the substrate into product. ARN1203 is used to perform n-FABS against FAAH to identify novel inhibitors.
Brand Name:
Vulcanchem
CAS No.:
1428445-15-1
VCID:
VC0159832
InChI:
InChI=1S/C23H38FNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)25-21-22(26)20-24/h6-7,9-10,12-13,15-16,22,26H,2-5,8,11,14,17-21H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15-
SMILES:
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(CF)O
Molecular Formula:
C23H38FNO2
Molecular Weight:
379.6 g/mol
(5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide
CAS No.: 1428445-15-1
Cat. No.: VC0159832
Molecular Formula: C23H38FNO2
Molecular Weight: 379.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Arachidonoyl ethanolamide (AEA,), also known as anandamide, is an endogenous ligand of the cannabinoid receptors. AEA is metabolized by fatty acid amide hydrolase (FAAH) to give arachidonic acid and ethanolamine. ARN1203 is a fluorinated analog of AEA that serves as a substrate of FAAH (Km = 29 µM). Fluorinated substrates, like ARN1023, are used in /'n-fluorine atoms for biochemical screening/' (n-FABS) assays, NMR functional assays that directly measure the conversion of the substrate into product. ARN1203 is used to perform n-FABS against FAAH to identify novel inhibitors. |
|---|---|
| CAS No. | 1428445-15-1 |
| Molecular Formula | C23H38FNO2 |
| Molecular Weight | 379.6 g/mol |
| IUPAC Name | (5Z,8Z,11Z,14Z)-N-(3-fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide |
| Standard InChI | InChI=1S/C23H38FNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)25-21-22(26)20-24/h6-7,9-10,12-13,15-16,22,26H,2-5,8,11,14,17-21H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15- |
| Standard InChI Key | IXPSZMYVPAPSRW-DOFZRALJSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC(CF)O |
| SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(CF)O |
| Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(CF)O |
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